3-(4-Nitropyrazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one
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Overview
Description
3-(4-Nitropyrazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one is a complex organic compound that features a nitropyrazole moiety and a propynylpiperazine group
Scientific Research Applications
3-(4-Nitropyrazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Pharmacology: Studies on its interaction with various biological targets can provide insights into its potential therapeutic effects.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitropyrazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Nitropyrazole Moiety: This can be achieved by nitration of pyrazole using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation of Piperazine: The piperazine ring is alkylated with propargyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The nitropyrazole and the alkylated piperazine are then coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitropyrazole moiety can undergo further oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The propynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Aminopyrazole derivatives.
Substitution: Various substituted piperazine derivatives.
Mechanism of Action
The mechanism of action of 3-(4-Nitropyrazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors in the body. The nitropyrazole moiety may play a role in binding to these targets, while the propynylpiperazine group could influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitropyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one
- 3-(4-Nitropyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)propan-1-one
Uniqueness
3-(4-Nitropyrazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one is unique due to the presence of the propynyl group, which can participate in additional chemical reactions compared to its methyl or ethyl counterparts. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-nitropyrazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-2-4-15-6-8-16(9-7-15)13(19)3-5-17-11-12(10-14-17)18(20)21/h1,10-11H,3-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRBBZNNVVNPSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)CCN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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